molecular formula C5H7NO2 B1207422 3-Vinyloxazolidin-2-one CAS No. 4271-26-5

3-Vinyloxazolidin-2-one

Cat. No. B1207422
CAS RN: 4271-26-5
M. Wt: 113.11 g/mol
InChI Key: VUEZBQJWLDBIDE-UHFFFAOYSA-N
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Description

3-Vinyloxazolidin-2-one is a chemical compound with the molecular formula C5H7NO2 . It is also known by other names such as N-Vinyloxazolidinone and N-Vinyl-2-oxazolidone .


Synthesis Analysis

The synthesis of 3-Vinyloxazolidin-2-one involves the use of sodium sulfinates as nucleophiles to form a new carbon–sulfur bond, utilizing a palladium catalyst generated from Pd (OAc)2 and diphosphine ligand dpppe . This process is illustrated by the synthesis of 30 representative allylic amines with high regio- and stereoselectivity .


Molecular Structure Analysis

The molecular structure of 3-Vinyloxazolidin-2-one is characterized by a molecular weight of 113.11 and a molecular formula of C5H7NO2 . The InChI Key for this compound is VUEZBQJWLDBIDE-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Vinyloxazolidin-2-one can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Physical And Chemical Properties Analysis

3-Vinyloxazolidin-2-one has a melting point of -15 °C and a boiling point of 70 °C at a pressure of 0.1 Torr . The density of this compound is predicted to be 1.282±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Dihydropyridin-2-ones

Research conducted by Anderson, Knight, and Tchabanenko (2003) demonstrates the use of 5-vinyloxazolidin-2-ones in the diastereoselective synthesis of 3,6-disubstituted 3,6-dihydropyridin-2-ones. This process involves a Pd-catalysed carbonylation and enolate alkylation with high diastereoselectivity, showcasing the chemical's versatility in synthesizing complex organic compounds (Anderson, Knight, & Tchabanenko, 2003).

Decarboxylative Carbonylation

Knight, Lawson, and Johnson (2006) explored the palladium-catalysed decarboxylative carbonylation of 3-tosyl-5-vinyloxazolidin-2-ones. This reaction takes place at atmospheric pressure and produces 1-tosyl-3,6-dihydro-1H-pyridin-2-ones without loss of enantiopurity, indicating its potential in stereoselective chemical synthesis (Knight, Lawson, & Johnson, 2006).

Synthesis of Alkyl Substituted Derivatives

Tanimori et al. (2003) developed a new method for synthesizing 3-alkyl substituted 5-vinyloxazolidin-2-one derivatives. This synthesis involves palladium–phosphine catalysts and demonstrates the compound's utility in producing structurally varied derivatives (Tanimori, Inaba, Kato, & Kirihata, 2003).

1,3-Dipolar Cycloaddition

Nguyen et al. (2008) utilized N-vinyloxazolidin-2-one in the 1,3-dipolar cycloaddition of N-vinylamide dipolarophiles and nitrones. The solvent-free conditions in this process yielded high conversion rates and minimized degradation products, highlighting the compound's efficiency in cycloaddition reactions (Nguyen, Martel, Dhal, & Dujardin, 2008).

Cascade Reactions for Oxazolidin-2-ones

Jin et al. (2014) developed a novel synthesis method for oxazolidin-2-ones using a cascade process. This method involved a copper-catalyzed intramolecular vinylation from N-(2-bromoallyl)amines and KHCO3, demonstrating an efficient and convenient approach (Jin, Yang, Jia, Yue, Lang, & Weng, 2014).

Future Directions

The future directions for 3-Vinyloxazolidin-2-one could involve further exploration of its properties and potential applications. For instance, it could be used in copolymerization reactions . Additionally, more research could be conducted to better understand its mechanism of action and potential uses in various fields.

properties

IUPAC Name

3-ethenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEZBQJWLDBIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27082-99-1
Record name Poly(N-vinyl-2-oxazolidone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27082-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30195397
Record name 3-Vinyloxazolidin-2-one
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4271-26-5, 27082-99-1
Record name N-Vinyl-2-oxazolidinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Vinyloxazolidin-2-one
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Record name NSC122096
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Record name 3-Vinyloxazolidin-2-one
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Record name 3-vinyloxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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